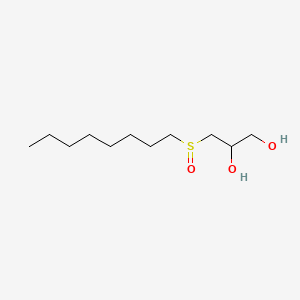

rac-2,3-Dihydroxypropyloctylsulfoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

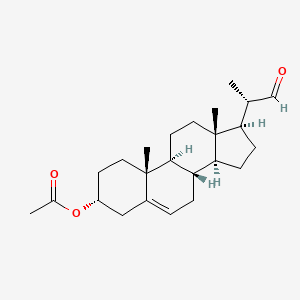

“rac-2,3-Dihydroxypropyloctylsulfoxide” is a chemical compound with the molecular formula C11H24O3S . It is also known by the synonym "n-Octyl-rac-2,3-dioxypropylsulfoxide" .

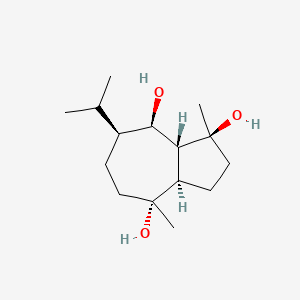

Molecular Structure Analysis

The molecule contains a total of 38 bonds, including 14 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 sulfoxide .Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.37 g/mol . It contains various functional groups, including hydroxyl groups, alcohols, and a sulfoxide . These groups can influence the compound’s reactivity, solubility, and other physical and chemical properties.Aplicaciones Científicas De Investigación

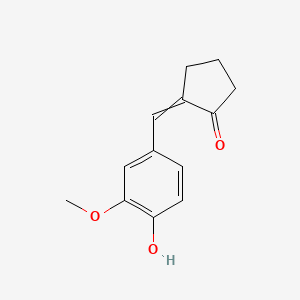

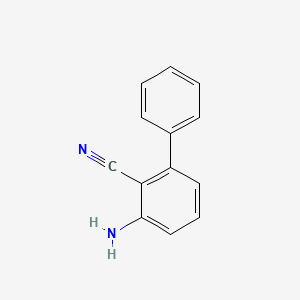

Synthesis and Structural Analysis : Research demonstrates the synthesis and structural analysis of related compounds, providing insights into their potential applications in organic and organometallic chemistry. For example, Baker et al. (2012) synthesized axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, which was further oxidized to form diastereomeric sulfoxides, and then used to create dichloro[η5:κS-indenyl-sulfanyl and -sulfinyl]rhodium complexes (Baker, R. W., Radzey, Hanna, Lucas, N. T., & Turner, P., 2012).

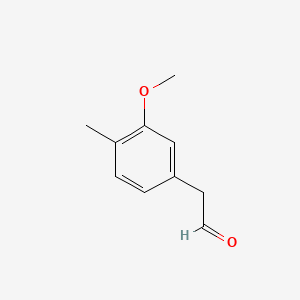

Catalytic Applications : The compound's derivatives have been used in catalytic processes. Liang et al. (2018) reported a nickel-catalyzed oxidative coupling reaction of phenyl benzyl sulfoxides, demonstrating the potential of sulfoxides in catalysis (Liang, Xiao-xia, Wu, Chen-Ruei, Zheng, Zhipeng, & Walsh, P., 2018).

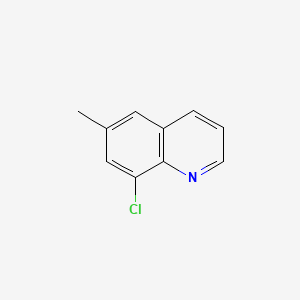

Chiral Synthesis : It plays a role in the synthesis of chiral compounds. Baker et al. (2005) discussed the enantioselective synthesis of axially chiral 1-(1-naphthyl)isoquinolines and 2-(1-naphthyl)pyridines through sulfoxide ligand coupling reactions (Baker, R. W., Rea, Simon O., Sargent, M. V., Schenkelaars, Elisabeth M.C., Tjahjandarie, T. S., & Totaro, A., 2005).

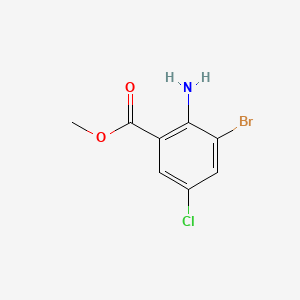

Pharmacological Research : The compound's derivatives are studied for their pharmacological properties. Butler et al. (1992) investigated the resolution, isolation, and pharmacological characterization of the enantiomers of a benzamide containing a chiral sulfoxide (Butler, B. T., Silvey, G., Houston, D., Borcherding, D., Vaughn, V., McPhail, A., Radzik, D., Wynberg, H., ten Hoeve, W., & van Echten, E., 1992).

Propiedades

IUPAC Name |

3-octylsulfinylpropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-15(14)10-11(13)9-12/h11-13H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFTWNDKDOBMLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-2,3-Dihydroxypropyloctylsulfoxide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)